
4-Ethyl-3-(5-iodothiophen-3-yl)-1-methyl-1h-pyrazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethyl-3-(5-iodothiophen-3-yl)-1-methyl-1h-pyrazol-5-amine is a synthetic organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms. This compound is characterized by the presence of an ethyl group, an iodothiophene moiety, and a methyl group attached to the pyrazole ring. The unique structure of this compound makes it of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-3-(5-iodothiophen-3-yl)-1-methyl-1h-pyrazol-5-amine typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of a hydrazine derivative with a 1,3-diketone or an α,β-unsaturated carbonyl compound.
Introduction of the ethyl group: This can be done via alkylation reactions using ethyl halides under basic conditions.
Introduction of the iodothiophene moiety: This can be achieved through a halogenation reaction using iodine and a thiophene derivative.
Introduction of the methyl group: This can be done via alkylation reactions using methyl halides under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
4-Ethyl-3-(5-iodothiophen-3-yl)-1-methyl-1h-pyrazol-5-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The iodothiophene moiety can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted thiophene derivatives.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving pyrazole derivatives.
Medicine: As a potential lead compound for the development of new drugs targeting specific biological pathways.
Industry: As an intermediate in the synthesis of agrochemicals, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-Ethyl-3-(5-iodothiophen-3-yl)-1-methyl-1h-pyrazol-5-amine would depend on its specific application. In general, pyrazole derivatives can interact with various molecular targets, including enzymes, receptors, and ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Ethyl-3-(5-bromothiophen-3-yl)-1-methyl-1h-pyrazol-5-amine
- 4-Ethyl-3-(5-chlorothiophen-3-yl)-1-methyl-1h-pyrazol-5-amine
- 4-Ethyl-3-(5-fluorothiophen-3-yl)-1-methyl-1h-pyrazol-5-amine
Uniqueness
4-Ethyl-3-(5-iodothiophen-3-yl)-1-methyl-1h-pyrazol-5-amine is unique due to the presence of the iodothiophene moiety, which can impart distinct chemical and biological properties compared to its bromine, chlorine, and fluorine analogs. The iodine atom can influence the compound’s reactivity, binding affinity, and overall pharmacokinetic profile.
Propiedades
Fórmula molecular |
C10H12IN3S |
|---|---|
Peso molecular |
333.19 g/mol |
Nombre IUPAC |
4-ethyl-5-(5-iodothiophen-3-yl)-2-methylpyrazol-3-amine |
InChI |
InChI=1S/C10H12IN3S/c1-3-7-9(13-14(2)10(7)12)6-4-8(11)15-5-6/h4-5H,3,12H2,1-2H3 |
Clave InChI |
AJROHNQZDNUKEE-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(N(N=C1C2=CSC(=C2)I)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


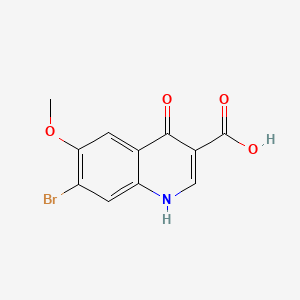


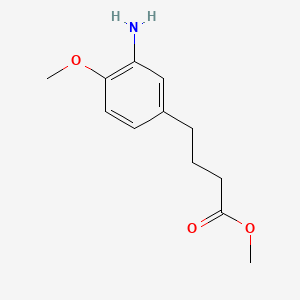
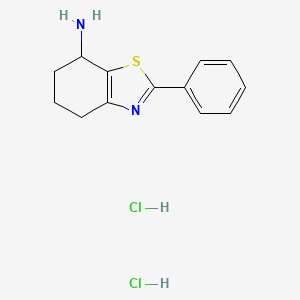
![Tert-butyl 3-[2-(methylamino)ethyl]morpholine-4-carboxylate](/img/structure/B13476621.png)
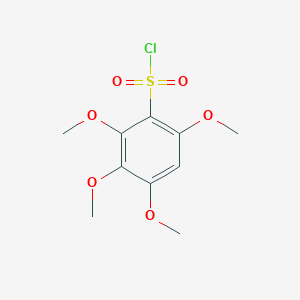
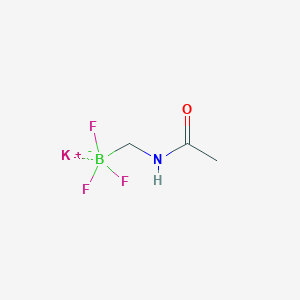
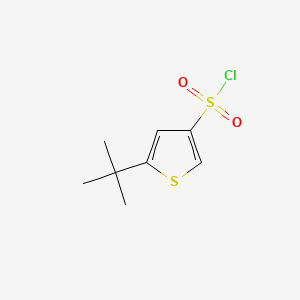

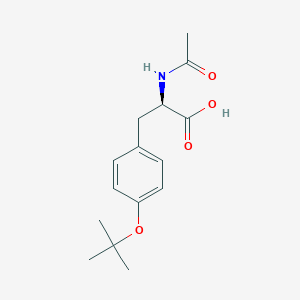
![2-[3-(2-Morpholin-4-ylethyl)-6,7-dihydro-[1,4]dioxino[2,3-f]benzimidazol-2-yl]ethanamine;trihydrochloride](/img/structure/B13476683.png)


